2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
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Overview
Description
2-Bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that contains both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-methylpyridine with suitable reagents to form the imidazo[4,5-c]pyridine core. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The imidazole and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe for studying biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: A precursor in the synthesis of the target compound.
Imidazo[1,2-a]pyridine: A structurally related compound with similar applications in medicinal chemistry.
Pyridinylimidazole: Another related compound used as a kinase inhibitor.
Uniqueness
2-Bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14BrN3 |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-bromo-4-propan-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H14BrN3/c1-5(2)7-8-6(3-4-11-7)12-9(10)13-8/h5,7,11H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
MTOGDJGCKAWDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(CCN1)NC(=N2)Br |
Origin of Product |
United States |
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